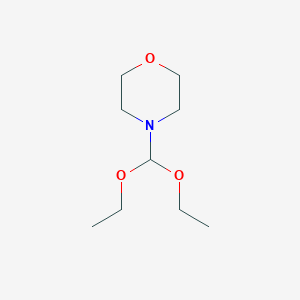
1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene is an organic compound with the molecular formula C12H16ClIO. It is a substituted benzene derivative, characterized by the presence of tert-butyl, chloro, ethoxy, and iodo groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is substituted with various functional groups. The process may involve:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from the amino group.
Sandmeyer Reaction: Substitution of the diazonium group with a halogen (iodine in this case).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The iodo group can be reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of compounds like 1-tert-butyl-2-chloro-5-ethoxybenzene.
Oxidation: Formation of 1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzaldehyde.
Reduction: Formation of 1-tert-butyl-2-chloro-5-ethoxybenzene.
Applications De Recherche Scientifique
1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene involves its interaction with molecular targets through its functional groups. The chloro and iodo groups can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-butyl-2-chloro-4-iodobenzene: Lacks the ethoxy group, which affects its solubility and reactivity.
1-tert-butyl-2-chloro-5-methoxy-4-iodobenzene: Has a methoxy group instead of an ethoxy group, leading to different electronic effects.
1-tert-butyl-2-bromo-5-ethoxy-4-iodobenzene: Contains a bromo group instead of a chloro group, altering its reactivity in substitution reactions.
Uniqueness
1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential applications. The presence of both chloro and iodo groups allows for selective substitution reactions, while the ethoxy group enhances its solubility and interaction with polar solvents.
Propriétés
Formule moléculaire |
C12H16ClIO |
|---|---|
Poids moléculaire |
338.61 g/mol |
Nom IUPAC |
1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene |
InChI |
InChI=1S/C12H16ClIO/c1-5-15-11-6-8(12(2,3)4)9(13)7-10(11)14/h6-7H,5H2,1-4H3 |
Clé InChI |
ZCMWKIKGQJKGTK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C(C)(C)C)Cl)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B8590145.png)




![2,6-Di-tert-butyl-4-[(2-hydroxyethyl)sulfanyl]phenol](/img/structure/B8590162.png)

![12-[(Propan-2-yl)sulfanyl]dodecanoic acid](/img/structure/B8590178.png)

![S-[4-(Boc-amino)cyclohexyl] Ethanethioate](/img/structure/B8590186.png)

